

A Technical Guide to the Molecular Structure of Quinolin-8-yl-acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinolin-8-yl-acetic acid

Cat. No.: B130185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure, properties, and synthesis of **Quinolin-8-yl-acetic acid** (CAS No. 152150-04-4), a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Identification

Quinolin-8-yl-acetic acid is a derivative of quinoline, a bicyclic aromatic heterocycle, with an acetic acid group substituted at the 8th position. This substitution pattern dictates its chemical reactivity and potential biological interactions.

Key Identifiers:

- Chemical Name: 2-(Quinolin-8-yl)acetic acid
- CAS Number: 152150-04-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₁H₉NO₂[\[2\]](#)[\[3\]](#)
- Molecular Weight: 187.19 g/mol [\[2\]](#)

The structure is composed of a planar quinoline ring system, which can participate in π -stacking interactions, and a flexible acetic acid side chain that provides a site for hydrogen bonding and potential coordination with metal ions.

Identifier Type	Value
Canonical SMILES	C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2[2]
InChI	InChI=1S/C11H9NO2/c13-11(14)6-8-4-1-3-7-5-2-9-12-10(7)8/h1-5,9H,6H2,(H,13,14)
MDL Number	MFCD08691265[2]

Table 1: Chemical Identifiers for **Quinolin-8-yl-acetic acid**.

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties is crucial for applications in drug development and material design. While extensive experimental data is not widely published, key computed and catalogued properties are available.

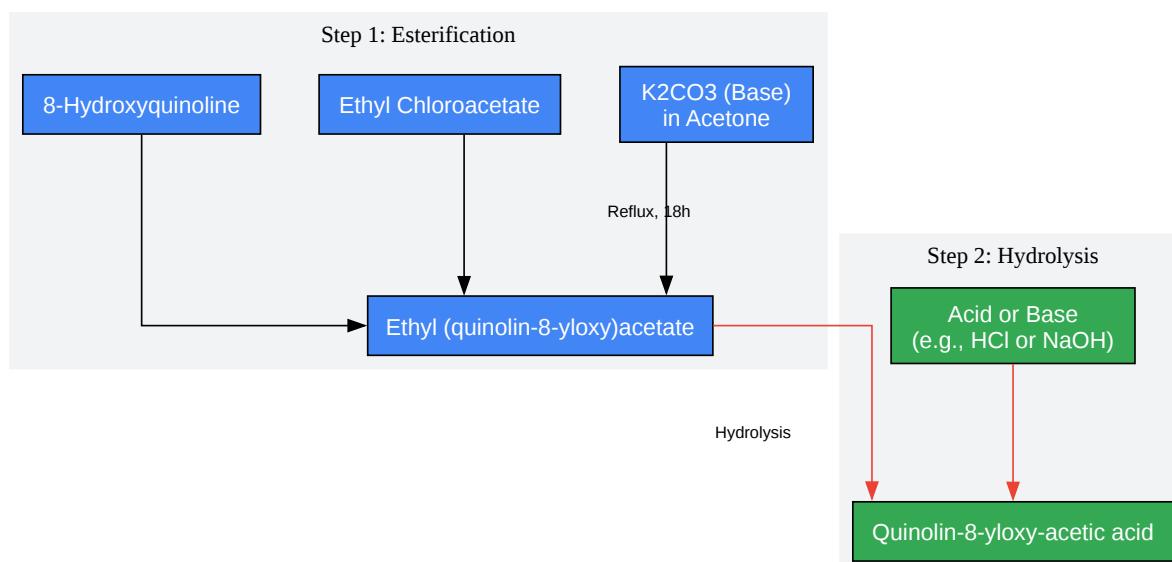
Property	Value / Description
Molecular Weight	187.19 g/mol [3]
Appearance	Solid (predicted)
Storage Temperature	Room temperature, sealed in dry conditions[4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Table 2: Physicochemical and Safety Data.

Spectroscopic data is essential for the structural confirmation of synthesized **Quinolin-8-yl-acetic acid**. While a specific, published spectrum for this exact molecule is not readily available in the initial search, typical spectral characteristics for related quinoline derivatives can be inferred. For instance, ¹H-NMR spectra would show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methylene (-CH₂-) protons of the acetic acid group. The UV-Vis absorption spectrum of related compounds, like Quinolin-8-yl 4-chlorobenzoate, shows characteristic $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.[5]

Synthesis and Experimental Protocols

Quinolin-8-yl-acetic acid and its derivatives are typically synthesized from 8-hydroxyquinoline. A common synthetic route involves the Williamson ether synthesis, followed by hydrolysis. While a direct protocol for **Quinolin-8-yl-acetic acid** was not found, a well-documented protocol for the related (Quinolin-8-yloxy)-acetic acid provides a clear and adaptable methodology.


Protocol: Synthesis of (Quinolin-8-yloxy)acetate Derivative[6]

This protocol describes the first step in a multi-step synthesis, which can be adapted for the synthesis of related compounds.

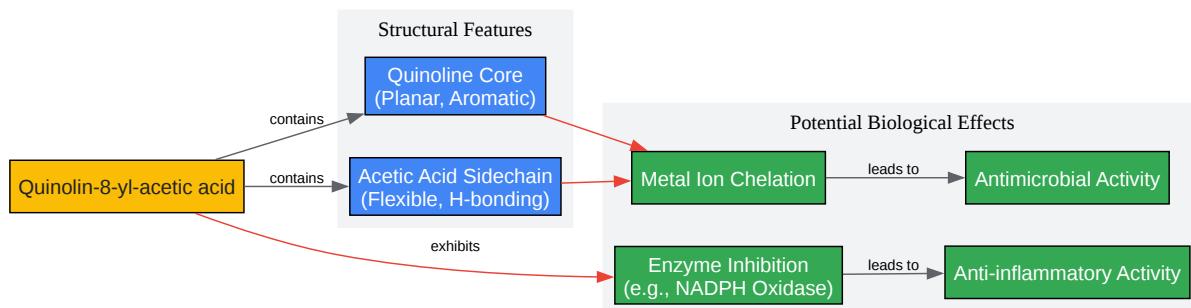
- Reactants:
 - 8-hydroxyquinoline (0.01 M, 1.45 g)
 - Ethyl chloroacetate (0.01 M, 1.22 g)
 - Anhydrous Potassium Carbonate (K₂CO₃) (0.005 M, 0.69 g)
 - Dry Acetone
- Procedure:
 - Combine 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in a flask containing dry acetone.
 - Reflux the mixture on a water bath for 18 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the resulting product is ethyl (quinolin-8-yloxy)acetate.
- Subsequent Steps:
 - The ester intermediate can be further reacted, for example, with hydrazine hydrate to form a hydrazide derivative.[6] Hydrolysis of the ester would yield the target carboxylic acid.

Below is a conceptual workflow for a typical synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis workflow for a quinoline-acetic acid derivative.


Potential Biological Activity and Signaling

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[6][7][8]

Quinolin-8-yl-acetic acid itself has been investigated as an inhibitor of NADPH oxidase, an enzyme involved in producing inflammatory mediators.[2] Its mechanism may also involve the inhibition of protein synthesis by binding to ribosomes.[2]

The structural motif of 8-hydroxyquinoline is a known metal chelator. This chelation ability is often linked to its biological activity, where it can disrupt metal homeostasis in pathogenic organisms or cancer cells. The acetic acid moiety of **Quinolin-8-yl-acetic acid** could further enhance this property or modulate its pharmacokinetic profile.

A logical diagram illustrating the relationship between the compound's structure and its potential biological activities is presented below.

[Click to download full resolution via product page](#)

Caption: Relationship between structure and potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(quinolin-8-yl)acetic acid | 152150-04-4 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. 152150-04-4|2-(Quinolin-8-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure of Quinolin-8-yl-acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130185#quinolin-8-yl-acetic-acid-molecular-structure\]](https://www.benchchem.com/product/b130185#quinolin-8-yl-acetic-acid-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

